molecular formula C23H18BrN3O6S B11623104 ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11623104
M. Wt: 544.4 g/mol
InChI Key: PPPUNKUSHURUJC-LICLKQGHSA-N
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Description

Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a brominated hydroxy-nitrobenzylidene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core. This can be achieved through the condensation of a thioamide with a β-ketoester in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Bromination: The resulting thiazolopyrimidine intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent, such as chloroform or dichloromethane.

    Nitration: The brominated intermediate undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Hydroxylation: The nitro intermediate is hydroxylated using a suitable hydroxylating agent, such as sodium hydroxide or potassium hydroxide, to introduce the hydroxy group.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the hydroxylated intermediate with an aldehyde, such as benzaldehyde, in the presence of a base, such as piperidine, to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, reaction with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid, iron powder in acetic acid.

    Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Methoxy or other substituted derivatives.

Scientific Research Applications

Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Ethyl (2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    This compound: Similar structure but with different substituents on the benzylidene moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic, chemical, and biological properties.

Properties

Molecular Formula

C23H18BrN3O6S

Molecular Weight

544.4 g/mol

IUPAC Name

ethyl (2E)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18BrN3O6S/c1-3-33-22(30)18-12(2)25-23-26(19(18)13-7-5-4-6-8-13)21(29)17(34-23)10-14-9-15(24)11-16(20(14)28)27(31)32/h4-11,19,28H,3H2,1-2H3/b17-10+

InChI Key

PPPUNKUSHURUJC-LICLKQGHSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)S2)C

Origin of Product

United States

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